methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a furan ring, a sulfamoyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the furan derivative: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfamoyl group: This step involves the reaction of the furan derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the carbamate: The final step involves the reaction of the intermediate with methyl chloroformate in the presence of a base to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(N-(2-furylmethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-thienylmethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-pyridylmethyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the methoxyethyl group attached to the furan ring. This structural feature can influence its reactivity and interactions with biological targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-21-14(13-4-3-9-23-13)10-16-24(19,20)12-7-5-11(6-8-12)17-15(18)22-2/h3-9,14,16H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIIDJNIQMAGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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